molecular formula C13H11NO3 B14530515 N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide CAS No. 62420-28-4

N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide

Cat. No.: B14530515
CAS No.: 62420-28-4
M. Wt: 229.23 g/mol
InChI Key: UDWGLLPGKMKZRM-UHFFFAOYSA-N
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Description

N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides It features a naphthalene ring system substituted with a formyl group at the 3-position, a hydroxyl group at the 4-position, and an acetamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, bases

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Esters

Mechanism of Action

The mechanism of action of N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The formyl and hydroxyl groups can form hydrogen bonds with active sites, while the acetamide group can participate in various binding interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Formyl-4-hydroxynaphthalen-1-yl)acetamide is unique due to its combination of functional groups (formyl, hydroxyl, and acetamide) on a naphthalene ring system. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.

Properties

CAS No.

62420-28-4

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-(3-formyl-4-hydroxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H11NO3/c1-8(16)14-12-6-9(7-15)13(17)11-5-3-2-4-10(11)12/h2-7,17H,1H3,(H,14,16)

InChI Key

UDWGLLPGKMKZRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=CC=CC=C21)O)C=O

Origin of Product

United States

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